molecular formula C32H28ClN5O4S B12022993 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12022993
M. Wt: 614.1 g/mol
InChI Key: QPNFMKDVCGWKFP-ALQBTCKLSA-N
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Description

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves multiple steps. The synthetic route typically starts with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological processes affected by the compound. The pathways involved in its mechanism of action are still under investigation, but they may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its unique combination of functional groups and potential applications. Similar compounds include:

  • N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-methyl-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
  • N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.

Properties

Molecular Formula

C32H28ClN5O4S

Molecular Weight

614.1 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C32H28ClN5O4S/c1-40-27-15-9-24(10-16-27)31-36-37-32(38(31)26-13-11-25(33)12-14-26)43-21-30(39)35-34-19-23-8-17-28(29(18-23)41-2)42-20-22-6-4-3-5-7-22/h3-19H,20-21H2,1-2H3,(H,35,39)/b34-19+

InChI Key

QPNFMKDVCGWKFP-ALQBTCKLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

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